O-Prop-2-ynyl-hydroxylamine

Description

The exact mass of the compound O-Prop-2-ynyl-hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O-Prop-2-ynyl-hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Prop-2-ynyl-hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

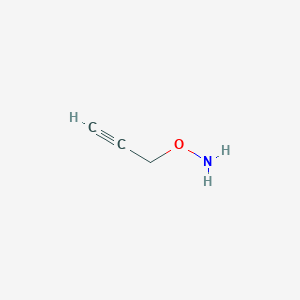

Structure

3D Structure

Properties

IUPAC Name |

O-prop-2-ynylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3-5-4/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLXYLWBJMISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444234 | |

| Record name | O-Prop-2-ynyl-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4616-54-0 | |

| Record name | O-Prop-2-ynyl-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(prop-2-yn-1-yl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to O-Prop-2-ynyl-hydroxylamine: Properties, Reactivity, and Applications

Abstract

O-Prop-2-ynyl-hydroxylamine, also known as propargyloxyamine, is a bifunctional reagent of significant interest in chemical biology, drug discovery, and materials science. Its structure uniquely combines a hydroxylamine group and a terminal alkyne, enabling two distinct and highly efficient orthogonal ligation chemistries. This guide provides an in-depth analysis of its core chemical properties, reactivity, and key applications. We will explore the mechanistic basis for its utility in oxime formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provide detailed experimental protocols, and discuss its role in the synthesis of complex molecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction: The Power of Bifunctionality

In the landscape of modern chemical synthesis and bioconjugation, efficiency and specificity are paramount. O-Prop-2-ynyl-hydroxylamine has emerged as a powerful building block precisely because it addresses these needs. It possesses two key functional groups:

-

An O-alkoxyamine (-ONH₂): This moiety reacts selectively with aldehydes and ketones to form stable oxime ethers. This reaction is rapid, proceeds under mild, often physiological conditions, and is considered a "click" reaction due to its high efficiency and specificity.[1]

-

A terminal alkyne (-C≡CH): This group is the workhorse of the most famous click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the covalent linkage to azide-modified molecules with exceptional fidelity.[2]

This dual reactivity allows for a modular and sequential approach to molecular assembly. One functional handle can be used to attach the molecule to a substrate or biomolecule, leaving the other available for a subsequent, non-interfering conjugation step. This orthogonality is the cornerstone of its utility in creating complex, multifunctional systems for therapeutic and diagnostic purposes.[3][4]

Physicochemical Properties

O-Prop-2-ynyl-hydroxylamine is typically supplied and handled as its hydrochloride salt (C₃H₅NO·HCl) to improve stability and shelf-life.[5][6] The free base is a flammable liquid, while the salt is a solid.[7] Key properties are summarized below.

| Property | Value (Free Base) | Value (HCl Salt) | Source(s) |

| Molecular Formula | C₃H₅NO | C₃H₅NO·HCl | [5][7] |

| Molecular Weight | 71.08 g/mol | 107.54 g/mol | [5][7] |

| Appearance | Liquid | White to light brown powder/solid | [7][8] |

| Melting Point | N/A | 148 - 150 °C | [6] |

| Solubility | Sparingly soluble in ether, benzene | Soluble in water, methanol, DMSO (slightly) | [6][9][10] |

| pKa | Not readily available | Not readily available | |

| CAS Number | 4616-54-0 | 21663-79-6 | [5][7] |

Core Reactivity and Mechanistic Insights

The utility of O-Prop-2-ynyl-hydroxylamine stems from its two orthogonal reactive handles. Understanding the causality behind their reaction mechanisms is key to designing successful experiments.

The Hydroxylamine Moiety: Oxime Ligation

The reaction between the hydroxylamine group and an aldehyde or ketone is a nucleophilic addition-elimination reaction that results in a stable C=N double bond of an oxime ether.

Mechanism: The reaction proceeds in two main stages:

-

Nucleophilic Attack: The nitrogen atom of the hydroxylamine, acting as a potent nucleophile (enhanced by the alpha effect from the adjacent oxygen), attacks the electrophilic carbonyl carbon.[11]

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable oxime.

This reaction is pH-dependent. Mildly acidic conditions (pH 4-6) are often optimal, as protonation of the carbonyl oxygen increases its electrophilicity, while ensuring a sufficient population of the hydroxylamine remains in its unprotonated, nucleophilic form.

Caption: Mechanism of Oxime Ligation.

The Alkyne Moiety: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl group is the key component for the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring by joining the alkyne with an azide-functionalized molecule.

Mechanism: The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[12][13]

-

Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne and facilitates the deprotonation to form a copper acetylide intermediate.

-

Cycloaddition: The copper acetylide then reacts with the azide in a stepwise manner. The copper acts as a template, activating the azide and guiding the cycloaddition to exclusively form the 1,4-regioisomer.

-

Protonolysis & Catalyst Regeneration: The resulting metallacycle undergoes protonolysis to release the triazole product and regenerate the Cu(I) catalyst for the next cycle.

The use of a ligand, such as THPTA, is often recommended in bioconjugation protocols to stabilize the Cu(I) oxidation state and increase reaction efficiency.[12]

Caption: Catalytic Cycle of CuAAC Reaction.

Key Applications in Research and Drug Development

The orthogonal reactivity of O-Prop-2-ynyl-hydroxylamine makes it an invaluable tool for constructing complex biomolecules and drug delivery systems.[3][14]

-

Bioconjugation: It can be used to label biomolecules at specific sites. For example, aldehydes can be introduced into proteins or onto cell surfaces via enzymatic or chemical methods. O-Prop-2-ynyl-hydroxylamine can then be used to attach a "clickable" alkyne handle at these sites for subsequent functionalization with azide-containing probes, fluorophores, or affinity tags.

-

PROTACs and Drug Discovery: In the synthesis of PROTACs, which are heterobifunctional molecules that induce protein degradation, this linker is ideal. The hydroxylamine can react with a ketone or aldehyde on one part of the molecule (e.g., the E3 ligase binder), while the alkyne can be "clicked" to an azide-modified warhead that binds the target protein.[15]

-

Surface Functionalization: It enables the immobilization of molecules onto surfaces. A surface can be functionalized with aldehyde groups, followed by reaction with O-Prop-2-ynyl-hydroxylamine. The resulting alkyne-coated surface is then ready for the attachment of any azide-modified molecule via CuAAC, creating functional materials for biosensors or arrays.[1]

Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions based on their specific substrates and experimental goals.

Protocol 1: General Procedure for Oxime Ligation

This protocol describes the conjugation of O-Prop-2-ynyl-hydroxylamine to an aldehyde-containing biomolecule (e.g., a protein).

Rationale: The reaction is performed in a mildly acidic buffer to facilitate catalysis without fully protonating the hydroxylamine. An excess of the hydroxylamine reagent is used to drive the reaction to completion.

Materials:

-

Aldehyde-modified biomolecule

-

O-Prop-2-ynyl-hydroxylamine hydrochloride[5]

-

Aniline (optional catalyst)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of O-Prop-2-ynyl-hydroxylamine hydrochloride (e.g., 100 mM in water).

-

Add the O-Prop-2-ynyl-hydroxylamine stock solution to the biomolecule solution to achieve a final concentration of 2-10 mM (a 20-100 fold molar excess over the biomolecule).

-

Optional: For sluggish reactions, aniline can be added to a final concentration of 1-2 mM to act as a catalyst.

-

Incubate the reaction at room temperature or 37°C for 2-12 hours, with gentle mixing.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., mass spectrometry to observe the mass shift).

-

Once complete, remove the excess reagent and byproducts by dialysis or size-exclusion chromatography using an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterize the final alkyne-functionalized conjugate.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent probe) onto the alkyne-functionalized biomolecule from Protocol 1.

Rationale: The protocol uses a pre-mixed catalyst solution to ensure the copper remains in the active Cu(I) state. Sodium ascorbate is the reducing agent, and a ligand like THPTA is used to protect the catalyst and enhance the reaction rate.[12]

Caption: Experimental Workflow for a CuAAC Bioconjugation.

Materials:

-

Alkyne-functionalized biomolecule (from Protocol 1)

-

Azide-containing molecule (e.g., Azide-Fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate (must be prepared fresh)

-

Copper ligand (e.g., THPTA)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

In a reaction tube, combine the alkyne-functionalized biomolecule (e.g., to a final concentration of 50 µM) and the azide-containing molecule (e.g., 2-5 fold molar excess) in the reaction buffer.

-

In a separate tube, prepare the catalyst premix: combine the CuSO₄ solution (e.g., to a final concentration of 1 mM) and the ligand solution (e.g., to a final concentration of 5 mM). Mix briefly.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Initiate the reaction by adding the catalyst premix to the biomolecule/azide mixture, followed immediately by the freshly prepared sodium ascorbate (e.g., to a final concentration of 10 mM).

-

Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

-

Quench the reaction by adding EDTA to a final concentration of 20 mM to chelate the copper.

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules and the copper catalyst.

-

Characterize the final product to confirm successful conjugation.

Handling, Storage, and Safety

-

Storage: O-Prop-2-ynyl-hydroxylamine hydrochloride should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) and refrigerated (2-8°C).[6] It is sensitive to moisture.

-

Safety: The hydrochloride salt is an irritant to the skin, eyes, and respiratory system.[8][16] The free base is a flammable liquid and is harmful if swallowed.[7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.[17][18][19]

Conclusion

O-Prop-2-ynyl-hydroxylamine is a premier example of a small molecule with a large impact. Its bifunctional nature, enabling two of the most robust and orthogonal "click" reactions, provides a simple yet powerful platform for the modular construction of complex molecules. For researchers, scientists, and drug development professionals, it represents a key tool for advancing bioconjugation, creating novel therapeutic modalities like PROTACs and ADCs, and developing innovative functional materials. Its continued application is certain to drive further innovation across the chemical and biological sciences.

References

-

PubChem. (n.d.). O-(prop-2-yn-1-yl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Retrieved from [Link]

-

PubChem. (n.d.). O-propylhydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ebrator biochemicals. (n.d.). O-Prop-2-ynyl-hydroxylamine Hydrochloride, ≥97%. Retrieved from [Link]

-

LookChem. (n.d.). O-2-Propynylhydroxylamine hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Literature Abstracts. Retrieved from [Link]

-

Zhang, X., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications. Retrieved from [Link]

-

Fredon, F., Alanine, A., & Galley, G. (2000). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. Retrieved from [Link]

-

Sasmal, A., & Majee, A. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Retrieved from [Link]

-

Carneiro, A., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Propargylamine: an Important Moiety in Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

-

de Santana, C. M., et al. (2016). CuAAC click chemistry with N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol and N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol provides access to triazole-linked piperidine and azepane pseudo-disaccharide iminosugars displaying glycosidase inhibitory properties. Carbohydrate Research. Retrieved from [Link]

-

University of Bologna. (2016). CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. Retrieved from [Link]

-

PubMed. (n.d.). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. Retrieved from [Link]

-

Hypha Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. Retrieved from [Link]

-

Rzepa, H. (2013). Intermediates in oxime formation from hydroxylamine and propanone: now you see them, now you don't. Henry Rzepa's Blog. Retrieved from [Link]

-

U.S. Department of Energy. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential. Retrieved from [Link]

-

Gody, G., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry. Retrieved from [Link]

-

The Healthcare Guys. (2024). Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]

-

Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. O-(prop-2-yn-1-yl)hydroxylamine | C3H5NO | CID 10749134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 15430-52-1 CAS MSDS (Propargylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys [medigy.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. O-propylhydroxylamine hydrochloride | C3H10ClNO | CID 12283955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. szabo-scandic.com [szabo-scandic.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. tcichemicals.com [tcichemicals.com]

O-Prop-2-ynyl-hydroxylamine: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Abstract

O-Prop-2-ynyl-hydroxylamine, also known as propargyloxyamine, is a cornerstone bifunctional molecule in modern chemical biology, drug development, and materials science. Its unique structure, featuring a terminal alkyne and an aminooxy group, provides two orthogonal handles for covalent modification. This guide offers a senior application scientist's perspective on the synthesis, purification, and comprehensive characterization of O-Prop-2-ynyl-hydroxylamine and its more stable hydrochloride salt. We delve into the rationale behind common synthetic strategies, provide detailed, field-tested protocols, and outline the analytical methods required to validate product identity and purity. Furthermore, we explore its critical role as a heterobifunctional linker, enabling precise molecular architectures through sequential oxime ligation and click chemistry.

Introduction: The Power of Orthogonal Chemistry

In the intricate world of complex molecular design, the ability to selectively join different components in a controlled manner is paramount. This need has given rise to the field of bioconjugation, where the strategic linking of molecules like proteins, peptides, nucleic acids, and small-molecule drugs is essential for creating novel therapeutics, diagnostics, and advanced materials.[1] The efficacy of these conjugates hinges on the linker—the molecular bridge connecting the components.

O-Prop-2-ynyl-hydroxylamine: The Dual-Action Linker

O-Prop-2-ynyl-hydroxylamine emerges as a uniquely powerful tool in this context. It possesses two distinct reactive functionalities that can be addressed with high specificity under different conditions—a concept known as orthogonality.

-

The Aminooxy Group (-ONH₂): This moiety reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage.[2] This reaction is highly efficient under mild, often physiological, conditions, making it ideal for modifying biomolecules that may have solvent or temperature sensitivities.

-

The Terminal Alkyne Group (-C≡CH): This functional group is the workhorse of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions form a highly stable triazole ring, providing a robust and irreversible connection.[4]

This dual reactivity allows for a modular, step-wise approach to building complex molecular constructs, cementing the importance of O-Prop-2-ynyl-hydroxylamine in the scientist's toolkit.

Synthesis: From Precursors to Purified Product

The synthesis of O-Prop-2-ynyl-hydroxylamine requires a careful strategy to ensure selective O-alkylation over the undesired N-alkylation of the hydroxylamine starting material. The most robust and widely adopted method involves a protection-alkylation-deprotection sequence. For enhanced stability and ease of handling, the final product is often converted to its hydrochloride salt.[5]

The Protected Hydroxylamine Strategy: Rationale and Workflow

Directly reacting hydroxylamine with an electrophile like propargyl bromide leads to a mixture of O-alkylated, N-alkylated, and N,N-dialkylated products, which are difficult to separate. To circumvent this, the nucleophilicity of the nitrogen atom is temporarily masked. A common and cost-effective approach is to form an oxime with a ketone, such as acetone. The resulting acetone oxime has a significantly less nucleophilic nitrogen, directing the subsequent alkylation to the oxygen atom. The final step involves acidic hydrolysis to cleave the oxime and liberate the desired aminooxy group.[6]

Caption: General workflow for the synthesis of O-Prop-2-ynyl-hydroxylamine HCl.

Detailed Experimental Protocol: Synthesis of O-Prop-2-ynyl-hydroxylamine Hydrochloride

This protocol is adapted from established literature procedures and emphasizes safety and product purity.[6]

Part A: Synthesis of Acetone Oxime O-(2-propynyl) Ether

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add acetone oxime (1.0 eq). Dissolve it in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise over 30 minutes. Causality Note: Using a strong, non-nucleophilic base is critical to deprotonate the oxime's hydroxyl group, forming the alkoxide necessary for the subsequent Sₙ2 reaction. The low temperature controls the exothermic reaction.

-

Alkylation: While maintaining the temperature at 0 °C, add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise via the dropping funnel over 1 hour. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification (Intermediate): The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.

Part B: Hydrolysis to O-Prop-2-ynyl-hydroxylamine Hydrochloride

-

Setup: Place the crude acetone oxime O-(2-propynyl) ether from the previous step into a round-bottom flask. Add a mixture of water and concentrated hydrochloric acid (e.g., a 1:1 mixture, ensuring HCl is in molar excess).

-

Hydrolysis and Distillation: Heat the mixture to 40-50 °C. The acetone formed during hydrolysis must be continuously removed to drive the equilibrium towards the product. This is effectively achieved by distilling off the acetone-water azeotrope under reduced pressure.[6]

-

Isolation: As acetone is removed, the hydroxylamine hydrochloride salt, which has low solubility in the reaction mixture, will begin to crystallize.[6] Once the hydrolysis is complete (monitored by TLC or ¹H NMR), cool the mixture to 0 °C to maximize precipitation.

-

Purification (Final Product): Collect the solid product by vacuum filtration. Wash the filter cake with cold cyclohexane or toluene to remove any remaining organic impurities.[6] Dry the white crystalline solid under vacuum at 50 °C. For highest purity, the product can be recrystallized.

| Parameter | Recommended Conditions & Rationale |

| Alkylation Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃). NaH is stronger and faster but requires anhydrous conditions. K₂CO₃ is milder and safer but may require longer reaction times or heating. |

| Alkylation Solvent | DMF, THF, Acetonitrile. Anhydrous polar aprotic solvents are preferred to dissolve the reagents and facilitate the Sₙ2 reaction. |

| Hydrolysis Acid | Hydrochloric Acid (HCl). Serves as both the catalyst for hydrolysis and the reagent to form the stable, isolable hydrochloride salt. |

| Purification | Recrystallization from solvent systems like ethanol/diethyl ether or isopropanol/hexane is effective for the hydrochloride salt. |

Comprehensive Characterization: Validating the Product

Rigorous characterization is non-negotiable to confirm the structure and purity of the synthesized O-Prop-2-ynyl-hydroxylamine. Each analytical technique provides a unique piece of structural evidence.

Caption: Logical approach to the structural characterization of O-Prop-2-ynyl-hydroxylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in solvents like CDCl₃ for the free base or D₂O/DMSO-d₆ for the hydrochloride salt.

-

¹H NMR: The proton spectrum provides key diagnostic signals.

-

Alkyne C-H: A triplet around δ 2.5 ppm (J ≈ 2.4 Hz) is characteristic of the terminal alkyne proton, coupled to the adjacent methylene group.

-

Methylene (-OCH₂-): A doublet around δ 4.3-4.6 ppm (J ≈ 2.4 Hz) corresponds to the two protons of the methylene group adjacent to the oxygen and coupled to the alkyne proton.

-

Amine (-ONH₂): A broad singlet, typically in the range of δ 6.0-7.0 ppm for the free base. For the hydrochloride salt (-ONH₃⁺), this signal is often broader and shifted further downfield, and may exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

Methylene (-OCH₂-): A signal around δ 60-65 ppm.

-

Alkyne carbons (-C≡CH): Two distinct signals are expected, typically in the range of δ 75-85 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups.[7]

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| ≡C-H | ~3300 (strong, sharp) | Alkyne C-H Stretch |

| N-H | 3100-3300 (broad) | Amine N-H Stretch |

| C≡C | ~2120 (weak to medium, sharp) | Alkyne C-C Stretch |

| N-O | 850-950 | N-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in positive mode (ESI+), the expected ion is the protonated molecule [M+H]⁺.

-

Molecular Formula: C₃H₅NO

-

Exact Mass: 71.04 g/mol [8]

-

Expected [M+H]⁺: m/z = 72.05

Physical Properties and Stability

-

Appearance: The hydrochloride salt is typically a white to off-white crystalline solid.[5]

-

Stability and Storage: Hydroxylamine derivatives can be unstable.[9] The free base should be handled with care and stored under an inert atmosphere at low temperatures. The hydrochloride salt is significantly more stable, less volatile, and easier to handle, making it the commercially preferred form. Recommended storage for the salt is under an inert atmosphere at 2-8 °C.[5]

Application: A Linchpin for Molecular Assembly

The true value of O-Prop-2-ynyl-hydroxylamine lies in its application as a heterobifunctional linker, enabling the precise and sequential conjugation of two different molecules.

Sources

- 1. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride | 21663-79-6 [sigmaaldrich.com]

- 6. US5585520A - Process for the preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. O-(prop-2-yn-1-yl)hydroxylamine | C3H5NO | CID 10749134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lessons [ncsp.tamu.edu]

O-Prop-2-ynyl-hydroxylamine hydrochloride solubility

An In-depth Technical Guide to the Solubility of O-Prop-2-ynyl-hydroxylamine hydrochloride

Executive Summary

O-Prop-2-ynyl-hydroxylamine hydrochloride (CAS: 21663-79-6) is a cornerstone reagent for modern bioconjugation, primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2] Its efficacy in labeling and modifying biomolecules is critically dependent on its behavior in solution. However, specific quantitative solubility data for this compound is not extensively published in academic literature or on supplier technical data sheets.[3] This guide, therefore, serves not as a static repository of data, but as a comprehensive manual grounded in first principles. It provides researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to assess, understand, and optimize the solubility of O-Prop-2-ynyl-hydroxylamine hydrochloride for any given experimental context.

Physicochemical Profile and Its Implications for Solubility

To effectively work with any chemical reagent, one must first understand its fundamental properties. The solubility of O-Prop-2-ynyl-hydroxylamine hydrochloride is a direct consequence of its molecular structure and physicochemical characteristics.

Core Properties

A summary of the key properties for O-Prop-2-ynyl-hydroxylamine hydrochloride is presented below.

| Property | Value | Source(s) |

| CAS Number | 21663-79-6 | [4][5] |

| Molecular Formula | C₃H₅NO·HCl | [5] |

| Molecular Weight | 107.54 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [3][6] |

| Melting Point | 148 - 150 °C | [4] |

| Purity | Typically ≥97% | [7][8][9] |

| Storage | 2-8°C under an inert atmosphere | [4][7] |

Structural Analysis: A Tale of Two Moieties

The solubility behavior of O-Prop-2-ynyl-hydroxylamine hydrochloride is best understood by deconstructing its structure into two distinct functional parts:

-

The Hydrophilic Head: The O-hydroxylamine hydrochloride group is ionic and highly polar. In its protonated form (-ONH₃⁺Cl⁻), it readily participates in hydrogen bonding with polar solvents, particularly water. This is the primary driver of its aqueous solubility.

-

The Hydrophobic Tail: The prop-2-ynyl (propargyl) group is a short, non-polar alkyne chain. This moiety contributes hydrophobic character to the molecule, limiting its solubility in water compared to its parent compound, hydroxylamine hydrochloride, which is highly water-soluble.

The interplay between this polar, ionic head and the non-polar, organic tail defines the molecule's amphiphilic nature and dictates its solubility profile across different solvents.

Qualitative Solubility Landscape

Publicly available data on the solubility of O-Prop-2-ynyl-hydroxylamine hydrochloride is qualitative. This provides a general starting point for solvent selection.

| Solvent | Reported Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

Note: The term "slightly soluble" is not quantitatively defined in these sources. This ambiguity necessitates the experimental determination of solubility for specific applications, as detailed in Section 3.

The Decisive Role of pH in Aqueous Systems

For bioconjugation and drug development applications, which are overwhelmingly performed in aqueous buffers, pH is the single most critical factor governing the solubility of O-Prop-2-ynyl-hydroxylamine hydrochloride.

The Underlying Acid-Base Chemistry

As the hydrochloride salt of a weak base, the compound exists in a pH-dependent equilibrium in aqueous solution.[10][11]

C₃H₄NO-NH₂ (Free Base, Less Soluble) + H⁺ ⇌ [C₃H₄NO-NH₃]⁺ (Protonated Salt, More Soluble)

-

At Low pH (Acidic Conditions): An excess of protons (H⁺) drives the equilibrium to the right. The molecule exists predominantly in its protonated, ionic form, maximizing its interaction with water molecules and thus increasing its solubility.[12]

-

At High pH (Basic Conditions): A scarcity of protons causes the equilibrium to shift to the left. The protonated amine is neutralized to its free base form, which is significantly less polar and, consequently, less soluble in water, potentially leading to precipitation.[10]

Practical Implications for the Researcher

This pH-solubility relationship has direct, practical consequences in the laboratory:

-

Stock Solution Preparation: Dissolving the compound in slightly acidic water (e.g., pH 4-5) may yield a higher concentration than dissolving it in neutral (pH 7) or basic water.

-

Buffer-Induced Precipitation: A common pitfall is the precipitation of the compound upon dilution of a concentrated stock solution into a reaction buffer. For example, a stock prepared in DMSO or acidic water may be clear, but when added to a Phosphate-Buffered Saline (PBS) solution at pH 7.4, the local pH environment changes, potentially causing the compound to crash out of solution. This is a critical consideration for ensuring the desired concentration of the reagent is available for the reaction.[13]

Validated Protocols for Solubility Determination and Use

The following protocols are designed to provide a robust framework for handling O-Prop-2-ynyl-hydroxylamine hydrochloride and empirically determining its solubility, ensuring reproducible and successful experiments.

Protocol: Safety First - Handling and Storage

Before any experimental work, adherence to safety protocols is mandatory.

-

Hazard Identification: O-Prop-2-ynyl-hydroxylamine hydrochloride is classified as harmful if swallowed (H302) and is associated with the GHS07 pictogram (Warning).[3][7]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

-

Storage: As per supplier recommendations, store the compound tightly sealed in its original container at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][7]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for accurately determining the thermodynamic equilibrium solubility of the compound in a specific solvent system.

Objective: To determine the maximum concentration (e.g., in mg/mL or M) of O-Prop-2-ynyl-hydroxylamine hydrochloride that can be dissolved in a given solvent at a set temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of the target solvent (e.g., 1 mL of water, PBS, or DMSO) in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Place the vial in an incubator shaker or on a rotator at a constant, controlled temperature (e.g., 25 °C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) or filter the suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: Carefully take a precise aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a suitable analytical method, such as:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The most accurate and specific method.

-

qNMR (Quantitative Nuclear Magnetic Resonance): Highly accurate if an internal standard is used.

-

UV-Vis Spectroscopy: Requires the determination of the molar absorptivity constant (ε) and a distinct chromophore.

-

Diagram: Shake-Flask Solubility Workflow

Caption: Decision workflow for preparing stock solutions.

Field Insights from a Senior Application Scientist

-

The "Why" of Precipitation: When a DMSO stock of your reagent precipitates upon addition to a buffer, it's a phenomenon called "solvent shifting." The compound is well-solvated by DMSO, but when rapidly diluted into an aqueous environment where it is less soluble, it can no longer stay in solution and crashes out. The dropwise addition method helps mitigate this by allowing the molecules to disperse more gradually.

-

Application-Dependent Solubility: It is crucial to distinguish between maximum thermodynamic solubility and the required working concentration. For many click chemistry reactions, the final concentration of the alkyne reagent is in the low millimolar range (1-5 mM). The compound may be perfectly soluble at this concentration in your buffer, even if its maximum solubility is much higher or if it is difficult to dissolve at >100 mM. Always test solubility at your final working concentration in the exact buffer you plan to use.

-

The "Salting-Out" Effect: Be aware that high concentrations of certain salts in your buffer (e.g., >1 M) can decrease the solubility of organic molecules like this one by reducing the amount of "free" water available for solvation. This is generally less of a concern with standard biological buffers like PBS or HEPES.

Conclusion

O-Prop-2-ynyl-hydroxylamine hydrochloride is an indispensable tool in chemical biology and drug discovery. While its solubility profile is not exhaustively documented, its behavior is predictable based on fundamental chemical principles. Its solubility is intrinsically linked to its amphiphilic structure and is highly dependent on the pH of the aqueous medium. By employing the systematic protocols outlined in this guide, researchers can confidently determine the practical solubility limits in their systems of interest, prepare stable and effective stock solutions, and troubleshoot common issues, thereby ensuring the success and reproducibility of their bioconjugation experiments.

References

-

LookChem. (n.d.). O-2-Propynylhydroxylamine hydrochloride. Retrieved from [Link]

-

S.G.A.P. International. (n.d.). Hydroxylamine Hydrochloride - Propargyl bromide in toluene Manufacturer from Hyderabad. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

ebrator biochemicals. (n.d.). O-Prop-2-ynyl-hydroxylamine Hydrochloride, ≥97%. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–8. [Link]

-

Lab Alley. (2023). SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2022). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

PubChem. (n.d.). O-(prop-2-yn-1-yl)hydroxylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 3. O-2-Propynylhydroxylamine AldrichCPR 21663-79-6 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride | 21663-79-6 [sigmaaldrich.com]

- 8. O-Prop-2-ynyl-hydroxylamine Hydrochloride, ≥97% [ebtbio.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Isolation (Recovery) [chem.ualberta.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Prop-2-ynyl-hydroxylamine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of O-Prop-2-ynyl-hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Prop-2-ynyl-hydroxylamine, also known as O-propargylhydroxylamine, is a bifunctional molecule of significant interest in modern chemical biology and drug development. Its utility lies in the orthogonal reactivity of its two key functional groups: the hydroxylamine, which readily reacts with aldehydes and ketones to form stable oximes, and the terminal alkyne, a versatile handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This unique combination makes it an invaluable linker for bioconjugation, the assembly of complex molecular architectures, and the development of novel therapeutics.

However, the inherent chemical nature of the hydroxylamine moiety presents significant stability challenges. Mishandling or improper storage can lead to degradation, compromising experimental outcomes and potentially posing safety risks. This guide provides a comprehensive overview of the stability profile of O-Prop-2-ynyl-hydroxylamine, offering field-proven insights and detailed protocols to ensure its integrity and safe handling in a research environment.

Section 1: The Foundational Instability of the Hydroxylamine Moiety

A thorough understanding of O-Prop-2-ynyl-hydroxylamine's stability begins with an appreciation for the intrinsic reactivity of its core hydroxylamine structure. The N-O single bond is relatively weak and susceptible to a variety of decomposition pathways.

Hydroxylamine and its derivatives are known to be thermally unstable, and their decomposition can be highly exothermic and, in some cases, explosive.[1][2][3] Studies on hydroxylamine solutions have shown that thermal decomposition can be initiated at temperatures ranging from ~80°C to over 140°C, depending on the concentration and presence of other substances.[2][4][5] The decomposition process is complex and can be autocatalytic, involving a cascade of radical reactions. While the precise pathways for O-Prop-2-ynyl-hydroxylamine have not been fully elucidated in the literature, the decomposition of the parent hydroxylamine molecule serves as a critical model. Theoretical and experimental studies suggest that decomposition can proceed through bimolecular isomerization and hydrogen abstraction steps, leading to the formation of various nitrogenous species and water.[1][6]

Caption: Generalized decomposition pathway for hydroxylamine.

Section 2: Physicochemical Properties and Core Stability Profile

O-Prop-2-ynyl-hydroxylamine is most commonly supplied and handled as its hydrochloride salt (HCl), which confers greater stability compared to the free base.[7] The protonated amine group is less susceptible to oxidation.

| Property | Value | Reference |

| Chemical Name | O-Prop-2-ynyl-hydroxylamine hydrochloride | [8] |

| Synonyms | O-propargylhydroxylamine HCl, Propargyloxyamine HCl | [8] |

| CAS Number | 21663-79-6 | [8][9] |

| Molecular Formula | C₃H₅NO·HCl | [8] |

| Molecular Weight | 107.54 g/mol | [8] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 148 - 150°C | |

| Solubility | Soluble in water, methanol, DMSO (slight) |

Core Stability Concerns:

-

Air Sensitivity: The hydroxylamine functionality is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and the presence of metal ions. Storing the compound under an inert atmosphere is crucial.

-

Moisture Sensitivity: The compound is hygroscopic and can absorb atmospheric moisture. The presence of water can potentially accelerate decomposition, especially in non-neutral pH conditions.[6]

-

Light Sensitivity: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition, likely through radical mechanisms. Containers should be opaque.

-

Thermal Instability: As with all hydroxylamines, elevated temperatures will accelerate decomposition. There is a risk of runaway thermal decomposition if heated strongly.[2][3]

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the integrity of O-Prop-2-ynyl-hydroxylamine and ensuring user safety.

Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2°C to 8°C | Minimizes thermal decomposition rate. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Light | Protect from light (Amber vial) | Prevents light-induced degradation. |

| Container | Tightly sealed, non-metallic | Prevents exposure to air/moisture and avoids metal-catalyzed decomposition. |

| State | Solid | The solid hydrochloride salt is the most stable form for long-term storage. |

Experimental Protocols

Protocol 1: Handling Solid O-Prop-2-ynyl-hydroxylamine HCl

This protocol is designed to minimize exposure to atmospheric contaminants.

-

Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Perform all weighing and handling operations inside a glove box or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen).

-

Tool Selection: Use non-metallic, non-sparking spatulas (e.g., PTFE, ceramic, or plastic) to handle the solid. Metal spatulas can introduce trace metal ions that catalyze decomposition.

-

Dispensing: Quickly weigh the desired amount into a clean, dry vial.

-

Resealing: Tightly reseal the main container, purge the headspace with inert gas, and wrap the cap with paraffin film to ensure an airtight seal.

-

Storage: Promptly return the main container to storage at 2-8°C.

Protocol 2: Preparation of Stock Solutions

Due to limited stability in solution, it is strongly recommended to prepare solutions of O-Prop-2-ynyl-hydroxylamine immediately before use.[7]

-

Solvent Preparation: Use high-purity, anhydrous grade solvents. It is critical to de-gas the solvent immediately prior to use by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Dissolution: Add the pre-weighed O-Prop-2-ynyl-hydroxylamine HCl to the de-gassed solvent under an inert atmosphere.

-

Mixing: Cap the vial and mix gently by inversion or vortexing until fully dissolved. Avoid vigorous shaking which can introduce air.

-

Immediate Use: Use the solution without delay. Do not store stock solutions for extended periods. If temporary storage is unavoidable, keep the solution on ice, protected from light, and under an inert atmosphere.

Section 4: Key Factors Influencing Stability

The rate and pathway of degradation are highly dependent on the compound's immediate chemical environment.

Caption: Workflow for an in-house stability assessment.

Methodology:

-

Solution Preparation: Prepare a stock solution of O-Prop-2-ynyl-hydroxylamine HCl at a known concentration (e.g., 10 mM) in your chosen de-gassed solvent or buffer system, following Protocol 2.

-

Time Zero Sample: Immediately take an aliquot of this solution, dilute it to the final analytical concentration, and analyze it by HPLC. This is your T=0 reference point.

-

Incubation: Aliquot the remaining stock solution into several sealed vials under the conditions you wish to test (e.g., room temperature, 37°C, protected from light vs. exposed to lab light).

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), remove a vial from the test condition, dilute an aliquot to the analytical concentration, and analyze by HPLC.

-

Data Analysis: For each time point, calculate the peak area of the O-Prop-2-ynyl-hydroxylamine peak. Express this as a percentage of the peak area from the T=0 sample. The appearance of new peaks should also be noted as these represent potential degradation products.

Example Data Table:

| Time (hours) | Condition | % Remaining (vs. T=0) | New Peaks Observed (Retention Time) |

| 0 | - | 100% | None |

| 4 | RT, Dark | 98.5% | None |

| 4 | 37°C, Dark | 92.1% | 1 (2.5 min) |

| 8 | RT, Dark | 96.2% | Minor peak at 2.5 min |

| 8 | 37°C, Dark | 81.0% | Peak at 2.5 min increased |

| 24 | RT, Dark | 89.7% | Peak at 2.5 min present |

| 24 | 37°C, Dark | 55.4% | Multiple new peaks |

This self-validating system provides empirical data on the compound's stability in your specific application, allowing for informed decisions about reaction setup and timing.

Conclusion

O-Prop-2-ynyl-hydroxylamine is a powerful tool for chemical innovation, but its utility is directly tied to its chemical integrity. The core hydroxylamine structure is inherently unstable and susceptible to degradation by heat, oxygen, light, and incompatible materials. The hydrochloride salt offers enhanced stability for storage, but once in solution, the molecule's lifetime is limited.

By adhering to the stringent storage and handling protocols outlined in this guide—namely, refrigerated storage under an inert atmosphere, protection from light, use of non-metallic equipment, and the preparation of fresh solutions in de-gassed solvents—researchers can mitigate the risks of degradation. For critical applications, performing a simple in-house stability study is a prudent and highly recommended step to validate the compound's behavior under specific experimental conditions. A disciplined approach to handling this reagent will ensure reproducible, reliable results and promote a safer laboratory environment.

References

-

Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials, 416, 125641. Available at: [Link]

-

G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]

-

Cisneros, L., et al. (2018). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.

-

PubChem. (n.d.). O-(prop-2-yn-1-yl)hydroxylamine. Retrieved from [Link]

-

Wei, C., et al. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9247-9254. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2789. Available at: [Link]

-

ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18513-18525. Available at: [Link]

-

ResearchGate. (n.d.). TEMPO mediated oxidation of hydroxylamines and alkoxyamines to oximes. Retrieved from [Link]

-

Wei, C., et al. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. Available at: [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

ResearchGate. (n.d.). Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. Retrieved from [Link]

-

Wei, C., et al. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Retrieved from [Link]

-

ebrator biochemicals. (n.d.). O-Prop-2-ynyl-hydroxylamine Hydrochloride, ≥97%. Retrieved from [Link]

-

Wang, Y., et al. (2020). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. ResearchGate. Available at: [Link]

Sources

- 1. A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. scbt.com [scbt.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

O-Prop-2-ynyl-hydroxylamine: A Technical Guide to the Reactivity of its Alkyne Moiety

An In-depth Technical Guide

Abstract

O-Prop-2-ynyl-hydroxylamine is a compact, heterobifunctional linker that has become an invaluable tool for researchers in chemical biology, drug development, and materials science. Its architecture, featuring a terminal alkyne at one end and a hydroxylamine at the other, provides two orthogonal handles for covalent modification. This guide offers an in-depth exploration of the alkyne group's reactivity, focusing on the mechanistic principles and practical applications of the most critical transformations: copper-catalyzed azide-alkyne cycloaddition (CuAAC), palladium-catalyzed Sonogashira coupling, and a comparative analysis with strain-promoted azide-alkyne cycloaddition (SPAAC). We provide detailed experimental protocols, mechanistic diagrams, and expert insights to empower scientists to leverage the full potential of this versatile chemical entity.

Introduction: The Power of a Bifunctional Linker

O-Prop-2-ynyl-hydroxylamine, with the chemical formula C₃H₅NO, is a molecule of strategic importance.[1][2] Its utility stems from its dual functionality:

-

A Terminal Alkyne (-C≡CH): This group is a gateway to a suite of powerful and efficient coupling reactions. The high electron density and the acidity of the terminal proton make it a versatile substrate for forming stable carbon-carbon and carbon-heteroatom bonds.[3][4]

-

A Hydroxylamine (-ONH₂): This nucleophilic moiety reacts chemoselectively with aldehydes and ketones to form stable oxime linkages, a cornerstone of bioorthogonal chemistry.[5][6]

This guide focuses primarily on the reactivity of the alkyne group, a hub for constructing complex molecular architectures. Understanding the principles behind its reactions is paramount for its successful application in fields ranging from targeted drug delivery to the creation of advanced functional materials.

The Workhorse of Bioconjugation: Azide-Alkyne Cycloadditions

The most prominent application of terminal alkynes in modern chemistry is their participation in "click" reactions, a class of reactions known for their high yield, stereospecificity, and tolerance of a wide range of functional groups.[7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[9][] This transformation is exceptionally reliable for linking O-prop-2-ynyl-hydroxylamine-modified molecules to azide-functionalized partners.

Mechanism and Causality:

The reaction's success hinges on a copper(I) catalyst, which dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal version.[7][9] The catalytic cycle proceeds through several key steps:

-

Copper-Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne of O-prop-2-ynyl-hydroxylamine, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.

-

Azide Coordination: The organic azide coordinates to the copper center.

-

Cycloaddition: A stepwise process involving the attack of the azide on the acetylide leads to a six-membered copper metallacycle.[7]

-

Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[7][]

Expertise in Practice: The Cu(I) oxidation state is crucial. In practice, Cu(II) salts (e.g., CuSO₄) are often used in conjunction with a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species in situ.[12] This approach prevents the undesirable oxidative homocoupling of the alkyne (Glaser coupling). In biological applications where copper toxicity is a concern, the use of copper-chelating ligands like THPTA or BTTAA is essential. These ligands not only protect the biomolecule from copper-induced damage but also stabilize the Cu(I) state and accelerate the reaction.[12][13]

Experimental Protocol: CuAAC Conjugation

This protocol describes a general method for conjugating an azide-functionalized protein with O-prop-2-ynyl-hydroxylamine.

-

Reagent Preparation:

-

Protein-N₃ Solution: Prepare a 1 mg/mL solution of the azide-modified protein in phosphate-buffered saline (PBS), pH 7.4.

-

Alkyne Solution: Prepare a 10 mM stock solution of O-prop-2-ynyl-hydroxylamine hydrochloride in water.

-

Catalyst/Ligand Premix: Prepare a solution containing 50 mM CuSO₄ and 250 mM THPTA in water.

-

Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

To 1 mL of the Protein-N₃ solution, add 10 µL of the 10 mM alkyne solution (10-fold molar excess). Mix gently.

-

Add 2 µL of the Catalyst/Ligand premix. The final concentration will be 100 µM CuSO₄ and 500 µM THPTA. Mix gently.

-

Initiate the reaction by adding 5 µL of the fresh sodium ascorbate solution (final concentration 500 µM).

-

-

Incubation:

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking. Reaction progress can be monitored by LC-MS or SDS-PAGE if the conjugate has a different mass or property.

-

-

Purification:

-

Remove excess reagents and catalyst using a desalting column or dialysis against PBS.

-

-

Validation:

-

Confirm successful conjugation via mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the alkyne moiety.

-

| Parameter | Common Issue | Troubleshooting Action |

| Yield | Low conjugation efficiency | Increase molar excess of the alkyne. Ensure sodium ascorbate solution is freshly prepared. Check for copper-chelating buffers (e.g., Tris). |

| Purity | Protein precipitation | Ensure ligand concentration is sufficient (e.g., 5:1 ligand:copper). Avoid vigorous vortexing.[12] |

| Side Reaction | Disulfide bond reduction | Degas solutions to minimize oxygen. Use a lower concentration of reducing agent or a different ligand system. |

A Comparative Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful metal-free alternative to CuAAC, crucial for applications in living systems where copper toxicity is a concern.[][15]

Key Distinction: The driving force for SPAAC is not a catalyst but the high ring strain of a cyclooctyne derivative (e.g., DIBO, DBCO).[16][17] This inherent reactivity allows it to react rapidly and spontaneously with azides. The terminal alkyne of O-prop-2-ynyl-hydroxylamine is not strained and therefore does not participate in SPAAC .

Strategic Choice: A researcher's choice between CuAAC and SPAAC depends on the application. If a molecule is modified with O-prop-2-ynyl-hydroxylamine, its reaction partner must be an azide, and the reaction will be CuAAC. If a metal-free system is required, the starting molecule should be functionalized with an azide, which can then be reacted with a strained alkyne reagent.

Carbon-Carbon Bond Formation: The Sonogashira Coupling

Beyond cycloadditions, the terminal alkyne of O-prop-2-ynyl-hydroxylamine is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[18] This reaction forms a C(sp²)-C(sp) bond by coupling the terminal alkyne with an aryl or vinyl halide.[19]

Mechanism and Causality:

The Sonogashira reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt, in the presence of an amine base.[20]

-

Palladium Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

-

Reductive Elimination: This intermediate eliminates the final coupled product, regenerating the Pd(0) catalyst.

-

-

Copper Co-catalytic Cycle:

-

Copper-Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form the highly nucleophilic copper-acetylide species.

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, replacing the halide.

-

Expertise in Practice: The choice of reagents is critical for success. Aryl iodides are the most reactive, followed by bromides and chlorides.[21] Newer catalyst systems have been developed that are copper-free to avoid homocoupling and simplify purification.[19] Nickel-catalyzed variants also provide an alternative pathway for certain substrates.[21] The reaction must be performed under anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of O-prop-2-ynyl-hydroxylamine with iodobenzene.

-

Inert Atmosphere Setup:

-

Assemble a flame-dried, two-neck round-bottom flask equipped with a condenser and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Reagent Addition:

-

To the flask, add iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous, degassed triethylamine (3.0 eq) via syringe.

-

Add a solution of O-prop-2-ynyl-hydroxylamine hydrochloride (1.2 eq) in anhydrous, degassed DMF.

-

-

Reaction:

-

Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS.

-

-

Workup and Purification:

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

-

Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Aryl Halide | Typical Catalyst System | Relative Reactivity | Typical Yield |

| Aryl Iodide | PdCl₂(PPh₃)₂ / CuI | ++++ | 85-95% |

| Aryl Bromide | Pd(PPh₃)₄ / CuI | +++ | 70-90% |

| Aryl Chloride | Pd₂(dba)₃ / XPhos | + | 40-75% |

Orthogonal Reactivity: The Hydroxylamine Handle

A complete understanding of O-prop-2-ynyl-hydroxylamine requires acknowledging the reactivity of its second functional group. The hydroxylamine moiety provides a powerful, orthogonal handle for conjugation via oxime ligation.

Oxime Ligation: This reaction involves the condensation of the hydroxylamine with an aldehyde or ketone to form a stable C=N-O bond.[5][] The reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[22] The rate of oxime formation can be significantly enhanced by nucleophilic catalysts, such as aniline or its derivatives, particularly at neutral pH.[23][24]

The Power of Orthogonality: The distinct and non-interfering reactivity of the alkyne and hydroxylamine groups allows for precise, stepwise conjugation strategies. A researcher can first attach the molecule to a protein via oxime ligation and then use the now-exposed terminal alkyne for a subsequent CuAAC reaction to add a fluorescent dye or another payload. This orthogonal approach is a cornerstone of modern chemical biology and drug conjugate development.

Conclusion

The terminal alkyne of O-Prop-2-ynyl-hydroxylamine is a versatile and powerful functional group. Its participation in high-fidelity CuAAC click reactions and robust Sonogashira cross-couplings provides chemists with reliable methods for molecular construction. When combined with the orthogonal reactivity of its hydroxylamine handle, this small molecule unlocks sophisticated strategies for building complex bioconjugates, antibody-drug conjugates, and functionalized materials. The continued exploration of its reactivity will undoubtedly fuel further innovation across the scientific disciplines it serves.

References

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Sonogashira coupling Source: Wikipedia URL: [Link]

-

Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source: STAR Protocols, National Institutes of Health URL: [Link]

-

Title: Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids Source: Organic Letters, ACS Publications URL: [Link]

-

Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

-

Title: Strain-Promoted Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

-

Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: Chembiochem, National Institutes of Health URL: [Link]

-

Title: Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer Source: Molecular Pharmaceutics, National Institutes of Health URL: [Link]

-

Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics, National Institutes of Health URL: [Link]

-

Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology, SciSpace URL: [Link]

-

Title: Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry Source: JETIR URL: [Link]

-

Title: Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Science, National Institutes of Health URL: [Link]

-

Title: The Reverse Cope Elimination of Hydroxylamines and Alkenes or Alkynes: Theoretical Investigation of Tether Length and Substituent Effects Source: The Journal of Organic Chemistry, National Institutes of Health URL: [Link]

-

Title: One-Pot Synthesis of Terminal Alkynes from Alkenes Source: Molecules, National Institutes of Health URL: [Link]

-

Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: Nanomaterials URL: [Link]

-

Title: A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: PubMed, National Institutes of Health URL: [Link]

-

Title: O-(prop-2-yn-1-yl)hydroxylamine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides Source: Chemistry, National Institutes of Health URL: [Link]

- Title: Synthetic method of O-(3-chloro-2-propenyl)

-

Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds Source: Organic Chemistry Portal URL: [Link]

-

Title: One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups Source: RSC Advances, National Institutes of Health URL: [Link]

- Title: Process for the preparation of O-substituted hydroxylammonium salts Source: Google Patents URL

-

Title: Click chemistry Source: Wikipedia URL: [Link]

-

Title: Synthesis and reactivity of a novel group of hydroxylamine-containing 2π- and 4π-components Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

-

Title: Hydroxylamine synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

-

Title: Advances in Bioconjugation Source: Chemical Reviews, National Institutes of Health URL: [Link]

-

Title: Innovative Syntheses and Reactivity of Propiolamidines Source: ResearchGate URL: [Link]

-

Title: Hydroxylamine Reactions with Peroxide Products of Alkenes Ozonolysis Source: ResearchGate URL: [Link]

-

Title: Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Innovative Syntheses and Reactivity of Propiolamidines Source: Molecules, MDPI URL: [Link]

-

Title: Hydroxylamine Source: Wikipedia URL: [Link]

-

Title: Course of the reaction between orthophthalaldehyde and hydroxylamine Source: ResearchGate URL: [Link]

Sources

- 1. O-(prop-2-yn-1-yl)hydroxylamine | C3H5NO | CID 10749134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. jetir.org [jetir.org]

- 12. scispace.com [scispace.com]

- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Ein technischer Leitfaden zur Hydroxylamin-Moiety von O-Prop-2-inyl-hydroxylamin: Ein vielseitiges Werkzeug für die chemische Biologie und Wirkstoffentwicklung

Verfasst von Ihrem Senior Application Scientist

Dieser Leitfaden bietet eine detaillierte Untersuchung der Hydroxylamin-Moiety von O-Prop-2-inyl-hydroxylamin, einem bifunktionellen Reagenz, das an der Schnittstelle von Bioorthogonaler Chemie und Wirkstoff-Target-Identifizierung eine entscheidende Rolle spielt. Wir werden die zugrunde liegende Chemie, die strategischen Überlegungen bei seiner Anwendung und detaillierte Protokolle untersuchen, um Forschern und Wissenschaftlern in der Wirkstoffentwicklung ein robustes Framework für ihre Arbeit zu bieten.

Einführung: Die duale Reaktivität von O-Prop-2-inyl-hydroxylamin

O-Prop-2-inyl-hydroxylamin ist ein wertvolles Molekül in der modernen chemischen Biologie, das zwei hochgradig nützliche funktionelle Gruppen in einer einzigen, kompakten Struktur vereint: ein terminales Alkin und eine O-substituierte Hydroxylamin-Gruppe (auch als Aminooxy-Gruppe bekannt). Diese duale Funktionalität ermöglicht eine zweistufige, orthogonale chemische Modifikation.

-

Die Alkin-Gruppe ist ein klassischer Partner für die "Click-Chemie", insbesondere für die Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC) oder die spannungsförderte Alkin-Azid-Cycloaddition (SPAAC).[1]

-

Die Hydroxylamin-Moiety ermöglicht die hocheffiziente und chemoselektive Bildung von Oxim-Bindungen mit Aldehyden und Ketonen.[2]